molecular formula C13H12N4S B8504517 5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B8504517
M. Wt: 256.33 g/mol
InChI Key: XEYSOBWTYDZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H12N4S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

5-(4-aminophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12N4S/c1-7-10(8-2-4-9(14)5-3-8)11-12(15)16-6-17-13(11)18-7/h2-6H,14H2,1H3,(H2,15,16,17)

InChI Key

XEYSOBWTYDZKAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Example 1D (1.01 g, 3.53 mmol) in ethanol (60 mL), THF (20 mL), and water (10 mL) was treated with NH4Cl (0.19 g, 3.53 mmol) and iron powder (1.18 g, 21.2 mmol), and stirred at 70-80° C. for 1 hour. The mixture was diluted with ethanol (40 mL) and filtered through a pad of diatomaceous earth (Celite®) while still hot. The pad was washed with ethanol and the filtrate was concentrated. The concentrate was diluted with water and extracted three times with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to provide 1 g of the desired product. MS (CI) m/e 257 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.23 (s, 1H); 7.01 (d, J=8.4 Hz, 2H); 6.70 (d, J=8.4 Hz, 2H); 5.39 (s, 2H); 2.27 (s, 3H); Anal. Calcd. for C13H12N4S.0.2C4H8O2.0.2H2O: C, 59.72; H, 5.08; N, 20.19. Found: 59.64; H, 4.99; N, 20.22.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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